molecular formula C18H24N8O3S B14873946 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B14873946
M. Wt: 432.5 g/mol
InChI Key: HPWBVUBRLYEJOV-UHFFFAOYSA-N
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Description

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolo-triazine core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazolo-triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-triazine ring.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate with 2,4-dimethoxyaniline to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-triazine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-bromophenyl)ethanone
  • 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Uniqueness

The presence of the 2,4-dimethoxyphenyl group in 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide imparts unique chemical and biological properties, distinguishing it from similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C18H24N8O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H24N8O3S/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)30-10-14(27)21-12-8-7-11(28-3)9-13(12)29-4/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24)

InChI Key

HPWBVUBRLYEJOV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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